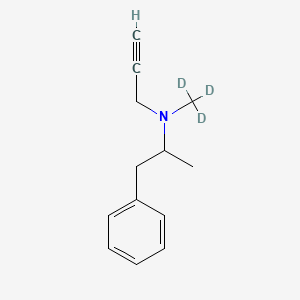

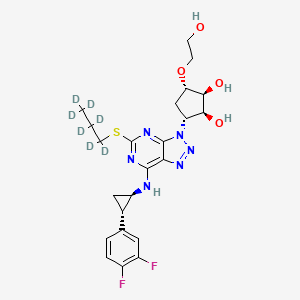

(R)-(-)-Phenylephrine-d3 HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Phenylephrine is not straightforward and involves multiple steps . It’s important to note that the synthesis of “®-(-)-Phenylephrine-d3 HCl” would likely involve additional steps to incorporate the deuterium atoms.Molecular Structure Analysis

Phenylephrine is a sympathomimetic amine that primarily acts on alpha-adrenergic receptors. It has a chiral carbon and can exist as either of two enantiomers .Chemical Reactions Analysis

Phenylephrine, like other amines, can undergo a variety of chemical reactions. These include reactions with acids to form salts, alkylation to form secondary and tertiary amines, and oxidation .Physical And Chemical Properties Analysis

Phenylephrine is a white, crystalline substance that is water-soluble . Its hydrochloride salt, which is often used in medications, is also water-soluble .Aplicaciones Científicas De Investigación

1. Stability in Pharmaceutical Preparations

(R)-(-)-Phenylephrine-d3 HCl exhibits stability in pharmaceutical preparations. A study highlighted its chemical and physical stability in polyvinyl chloride (PVC) bags, maintaining over 95% of its original concentration for 60 days when stored at room temperature and exposed to fluorescent lighting. This insight is pivotal for its storage and handling in medical settings (Jansen, Oldland, & Kiser, 2014).

2. Analytical Techniques for Quantification

Advanced analytical methods have been developed for the precise determination of (R)-(-)-Phenylephrine-d3 HCl. Conductometric titration and HPLC methods are utilized for accurate quantification in pharmaceutical formulations, ensuring quality and compliance (Hasan, Othman, & Surchi, 2016).

3. Corrosion Inhibition

(R)-(-)-Phenylephrine-d3 HCl demonstrates potential as a corrosion inhibitor for metals. Studies have shown its high efficiency in inhibiting the corrosion of mild steel in acidic mediums, acting as a mixed-type inhibitor. This opens up avenues for its application in industries where metal corrosion is a significant challenge (Bashir et al., 2019).

4. Raman Spectroscopy in Ophthalmic Applications

(R)-(-)-Phenylephrine-d3 HCl is used in the development of ophthalmic probes for Raman spectroscopy, enhancing the analysis of aqueous humor in the eye. This application is crucial for the diagnosis and treatment monitoring of various ocular conditions (Zhang et al., 2021).

5. Electrochemical and Spectrophotometric Analysis

The compound has been the focus of various electrochemical and spectrophotometric studies aimed at developing sensitive, accurate, and fast methods for its detection and quantification in pharmaceuticals. These methods are integral to ensuring the safety and efficacy of medications containing (R)-(-)-Phenylephrine-d3 HCl (Huang et al., 2008).

6. Enzymatic Synthesis

Innovative approaches have been employed for the stereoselective synthesis of (R)-(-)-Phenylephrine-d3 HCl using recombinant Escherichia coli cells. This biotechnological application underscores the potential of microbial systems in producing complex pharmaceutical compounds efficiently (Peng et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

1276197-50-2 |

|---|---|

Nombre del producto |

(R)-(-)-Phenylephrine-d3 HCl |

Fórmula molecular |

C9H10NO2D3·HCl |

Peso molecular |

106.69 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

61-76-7 (unlabelled) |

Sinónimos |

Phenylephrine D3 hydrochloride; 3-[(1R)-1-hydroxy-2-(methylamino)ethyl](2,4,6-D3)phenol hydrchloride |

Etiqueta |

Epinephrine Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)